molecular formula C21H16F3N5O4S B2662786 2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 847191-04-2

2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2662786
CAS RN: 847191-04-2
M. Wt: 491.45
InChI Key: DZZMMQAFFAPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O4S and its molecular weight is 491.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These compounds are significant for their potential biological activities. The synthesis processes involve reactions of arylmethylidene derivatives of furan-2(3H)-ones, leading to compounds demonstrating plant-growth regulatory activity Aniskova, Grinev, & Yegorova, 2017.

  • Radiosynthesis for Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). This includes the synthesis of DPA-714, designed with a fluorine atom for fluorine-18 labeling, allowing in vivo imaging Dollé et al., 2008.

  • Antinociceptive and Anti-inflammatory Properties : Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. The research indicates the potential of these compounds for therapeutic applications in managing pain and inflammation Selvam, Karthik, Palanirajan, & Ali, 2012.

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity. Some of these compounds demonstrated significant in vitro and in vivo activities, suggesting their potential as therapeutic agents against protozoal infections Ismail et al., 2004.

  • Antitumor Activity and Molecular Docking : Pyrimidiopyrazole derivatives have been synthesized, showing outstanding in vitro antitumor activity against specific cell lines. Molecular docking studies have been used to evaluate the interaction of these compounds with target enzymes, providing insights into their potential mechanisms of action Fahim, Elshikh, & Darwish, 2019.

properties

IUPAC Name

2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4S/c1-28-17-15(19(31)29(2)20(28)32)18(27-16(26-17)13-7-4-8-33-13)34-10-14(30)25-12-6-3-5-11(9-12)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZMMQAFFAPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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